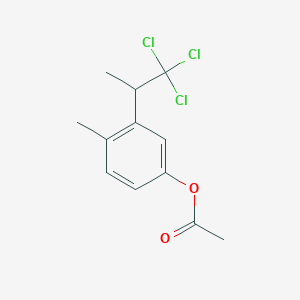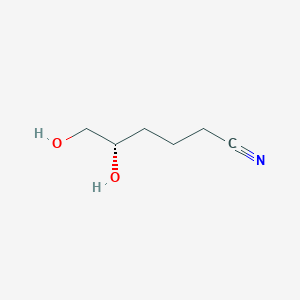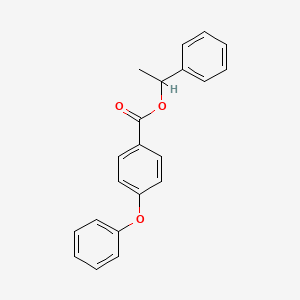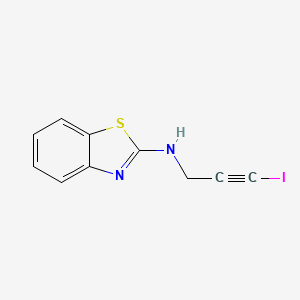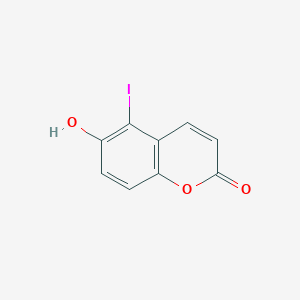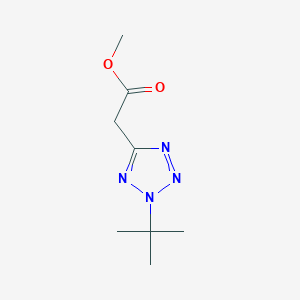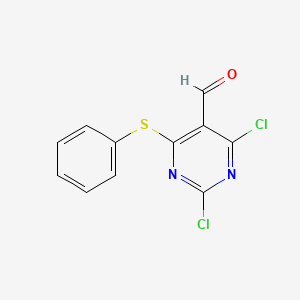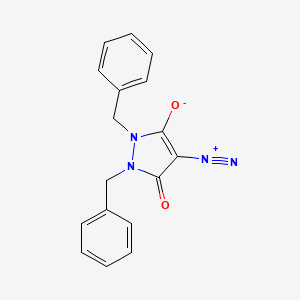
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of diazonium and benzyl groups further enhances its reactivity and versatility in chemical reactions.
Méthodes De Préparation
The synthesis of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in an acidic medium to facilitate the formation of the pyrazolone ring.
Introduction of Benzyl Groups: The next step involves the introduction of benzyl groups through a benzylation reaction. This can be achieved by reacting the pyrazolone intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Diazotization: The final step involves the diazotization of the benzylated pyrazolone. This is typically carried out by treating the compound with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Analyse Des Réactions Chimiques
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in substitution reactions with nucleophiles such as amines, phenols, and thiols, leading to the formation of substituted pyrazolones.
Coupling Reactions: The compound can undergo coupling reactions with aromatic compounds to form azo dyes. This reaction is typically carried out in an alkaline medium.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative. This reaction is usually carried out using reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of azo dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate involves its ability to undergo various chemical reactions due to the presence of the diazonium group. The diazonium group can act as an electrophile, facilitating substitution and coupling reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially leading to the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
1,2-Dibenzyl-4-diazonio-5-oxo-2,5-dihydro-1H-pyrazol-3-olate can be compared with other similar compounds such as:
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: This compound also contains benzyl groups and a heterocyclic core but differs in its overall structure and reactivity.
Benzenesulfonyl fluoride, 2-[2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]: This compound features a similar pyrazolone core but has different substituents, leading to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
93847-25-7 |
|---|---|
Formule moléculaire |
C17H14N4O2 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
1,2-dibenzyl-4-diazonio-5-oxopyrazol-3-olate |
InChI |
InChI=1S/C17H14N4O2/c18-19-15-16(22)20(11-13-7-3-1-4-8-13)21(17(15)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
HKVNYCRYHMXUQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(C(=O)N2CC3=CC=CC=C3)[N+]#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
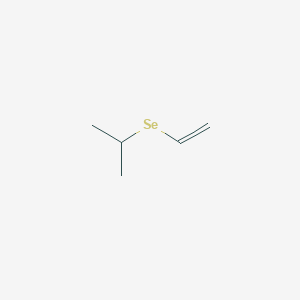
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
